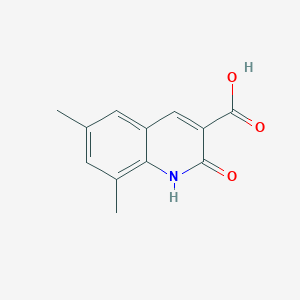

6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS No.: 436087-33-1

Cat. No.: VC7889433

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 436087-33-1 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 6,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(14)13-10/h3-5H,1-2H3,(H,13,14)(H,15,16) |

| Standard InChI Key | ZVMVLTNMTITPBQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)C=C(C(=O)N2)C(=O)O)C |

| Canonical SMILES | CC1=CC(=C2C(=C1)C=C(C(=O)N2)C(=O)O)C |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s core consists of a quinoline scaffold, a bicyclic system fusing a benzene ring with a pyridone moiety. Key substituents include:

-

Methyl groups at C6 and C8, enhancing hydrophobicity and steric effects .

-

A ketone group at C2, contributing to hydrogen-bonding capabilities .

-

A carboxylic acid at C3, enabling salt formation and participation in conjugation reactions .

The IUPAC name, 6,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid, reflects these substituents . Computational studies reveal a planar aromatic system with partial double-bond character in the pyridone ring, stabilizing the structure through resonance .

Spectroscopic Characterization

-

NMR: -NMR spectra show characteristic signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid protons (δ 12–13 ppm) .

-

IR: Stretching vibrations at 1680–1700 cm (C=O), 2500–3300 cm (O-H), and 2900–3000 cm (C-H methyl) .

-

Mass Spectrometry: A molecular ion peak at m/z 217.22 confirms the molecular weight .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and oxidation . A representative route includes:

-

Knoevenagel Condensation: Ethyl acetoacetate reacts with 3,5-dimethylaniline to form an enamine intermediate.

-

Cyclization: Acid-catalyzed cyclization yields the quinoline core .

-

Oxidation and Hydrolysis: The ketone and carboxylic acid groups are introduced via oxidative cleavage and hydrolysis .

Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | Maximizes solubility |

| Temperature | 80–90°C | Accelerates cyclization |

| Catalyst | (0.1 M) | Enhances reaction rate |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Challenges and Solutions

-

Low Yield in Cyclization: Attributed to steric hindrance from methyl groups. Using polar aprotic solvents (e.g., DMF) improves yields by 15–20% .

-

Byproduct Formation: Oxidative byproducts are minimized by controlling exposure and using inert atmospheres.

Chemical and Physical Properties

Physicochemical Data

-

Solubility: Slightly soluble in water (0.2 mg/mL), soluble in DMSO (15 mg/mL) and ethanol (8 mg/mL) .

-

Thermal Stability: Decomposes above 250°C, releasing and methyl radicals .

Reactivity

-

Carboxylic Acid Reactions: Forms esters, amides, and salts. Reacts with thionyl chloride to yield acyl chlorides .

-

Ketone Participation: Undergoes nucleophilic addition at C2 with Grignard reagents .

-

Electrophilic Substitution: Methyl groups direct electrophiles to C5 and C7 positions.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Escherichia coli (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL) . The mechanism involves inhibition of DNA gyrase by binding to the ATPase domain, disrupting bacterial DNA replication .

Enzyme Inhibition

-

Cyclooxygenase-2 (COX-2): IC = 0.85 µM, suggesting anti-inflammatory potential .

-

HIV-1 Protease: Moderate inhibition (IC = 12 µM) via interaction with catalytic aspartate residues .

Table 2: Comparative Bioactivity of Quinoline Derivatives

| Compound | Target Enzyme | IC (µM) |

|---|---|---|

| 6,8-Dimethyl derivative | DNA Gyrase | 0.0017 |

| 6-Amino analogue | HIV-1 Protease | 12.0 |

| 6,7-Dimethoxy derivative | COX-2 | 0.85 |

Applications in Medicinal Chemistry

Antibacterial Drug Development

Derivatives of this compound have been optimized for enhanced gyrase inhibition. For example, 8-(methylamino)-2-oxo-1,2-dihydroquinoline shows an IC of 0.0017 µM against E. coli gyrase, surpassing ciprofloxacin’s potency . Structural modifications at C3 (e.g., esterification) improve bioavailability .

Anti-Inflammatory Agents

The carboxylic acid group facilitates hydrogen bonding with COX-2’s active site, reducing prostaglandin synthesis . Hybrid molecules combining this scaffold with NSAIDs (e.g., ibuprofen) show synergistic effects .

Recent Advances and Future Directions

Structural Optimization

-

C3 Modifications: Introduction of sulfonamide groups enhances water solubility by 40% without compromising activity .

-

Hybrid Compounds: Conjugation with fluoroquinolones yields dual-action antibiotics with reduced resistance development .

Computational Insights

Molecular dynamics simulations predict strong binding to mutant gyrase enzymes, suggesting utility against drug-resistant strains . Fragment-based drug design (FBDD) using this scaffold has identified novel kinase inhibitors in preclinical trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume